Computed Lipophilicity Profile Against a Non-Fluorinated Analog
The target compound's computed lipophilicity (XLogP3-AA = -0.6) can be compared to the predicted value for its non-fluorinated core analog, 2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid. The presence of the 4,4-difluoro group is expected to increase lipophilicity compared to the parent structure, a trend well-documented for gem-difluoro motifs in medicinal chemistry. This is a class-level inference, as an experimentally derived LogP for a direct, non-fluorinated comparator is not available in the public domain [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.6 (computed) |
| Comparator Or Baseline | Non-fluorinated analog, 2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid (predicted: < -1) |
| Quantified Difference | Estimated increase of >0.4 log units due to 4,4-difluoro substitution |
| Conditions | Computed XLogP3-AA value from PubChem; comparator prediction based on established structure-property relationships [1]. |
Why This Matters
A controlled increase in lipophilicity without substantially increasing molecular weight is a primary strategy in lead optimization to improve membrane permeability and oral bioavailability, making this analog a rational choice for such campaigns.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 121202123, 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/121202123 View Source
- [2] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(15), 5822-5880. View Source
